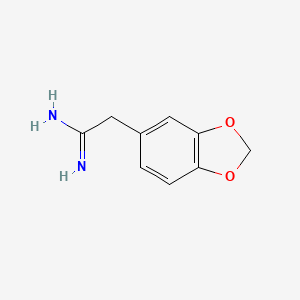

1,3-Benzodioxole-5-ethanimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)ethanimidamide |

InChI |

InChI=1S/C9H10N2O2/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2,(H3,10,11) |

InChI Key |

JAAMYYCAHSQEPC-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=N)N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Synthetic Route Development

Established Synthetic Pathways for 1,3-Benzodioxole-5-ethanimidamide and its Structural Analogues

The construction of the ethanimidamide functional group attached to the 1,3-benzodioxole (B145889) core can be achieved through several established synthetic routes. These methods often start from readily available precursors derived from safrole or catechol. researchgate.netchemicalbook.com

Conventional Multistep Synthesis Approaches and Optimizations

Conventional methods for the synthesis of amidines, including this compound, typically involve multistep sequences. A common and well-established route is the Pinner reaction, which proceeds via an imino ester salt, often referred to as a Pinner salt. nrochemistry.comwikipedia.orgorganic-chemistry.org This reaction utilizes the corresponding nitrile, in this case, 1,3-benzodioxole-5-acetonitrile, which is treated with an alcohol in the presence of a dry acid, such as hydrogen chloride. nrochemistry.com The resulting imino ester hydrochloride can then be reacted with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.org

Synthesis of the Nitrile Precursor: Starting from 1,3-benzodioxole, Friedel-Crafts acylation or Vilsmeier-Haack formylation can introduce a carbonyl group at the 5-position. The resulting aldehyde or ketone can then be converted to the corresponding acetonitrile through methods like the conversion to an oxime followed by dehydration.

Pinner Reaction: The 1,3-benzodioxole-5-acetonitrile is then subjected to the Pinner reaction. Anhydrous conditions are crucial to prevent the hydrolysis of the intermediate imino ester to an ester. nrochemistry.com

Ammonolysis: The isolated Pinner salt is subsequently treated with ammonia to afford this compound.

Optimizations of this pathway often focus on improving yields and minimizing side reactions. For instance, careful control of temperature and the exclusion of moisture during the Pinner reaction are critical for high yields of the intermediate salt. wikipedia.org Alternative methods for amidine synthesis from nitriles include the use of metal amides or the direct addition of ammonia under pressure, although the latter often requires harsh conditions and may result in lower yields. google.com

| Step | Reactants | Reagents | Product | Key Considerations |

|---|---|---|---|---|

| 1 | 1,3-Benzodioxole-5-acetonitrile, Alcohol (e.g., Ethanol) | Anhydrous HCl | Ethyl 2-(1,3-benzodioxol-5-yl)acetimidate hydrochloride (Pinner Salt) | Strict anhydrous conditions are essential. nrochemistry.com |

| 2 | Ethyl 2-(1,3-benzodioxol-5-yl)acetimidate hydrochloride | Ammonia | This compound | Reaction with ammonia or amines yields the corresponding amidine. wikipedia.org |

Advanced One-Pot Synthesis Strategies and Their Advantages

One such strategy involves the direct conversion of nitriles to amidines using a catalytic system. For example, a copper-catalyzed protocol has been developed for the nucleophilic addition of amines to nitriles. mdpi.com This method proceeds smoothly under relatively mild conditions and demonstrates good functional group tolerance. While not specifically documented for this compound, this approach is general for a wide range of nitriles and amines. mdpi.com

Another one-pot approach could involve the in-situ generation of the nitrile from an aldehyde, followed by its immediate conversion to the amidine. Tandem reactions where an aldehyde is first converted to an oxime and then dehydrated to a nitrile in the same pot, followed by the addition of an amine in the presence of a suitable catalyst, represent a highly efficient synthetic route. lidsen.com

The advantages of these one-pot syntheses are summarized below:

Increased Efficiency: Fewer reaction and purification steps lead to a more time- and resource-efficient process.

Improved Atom Economy: One-pot reactions often have better atom economy as fewer reagents are used for workup and purification.

Reduced Waste: The generation of solvent and reagent waste is significantly decreased.

| Strategy | Number of Steps | Typical Yields | Key Advantages | Potential Challenges |

|---|---|---|---|---|

| Conventional Multistep (e.g., Pinner Reaction) | 2-3 | Moderate to Good | Well-established and reliable. nrochemistry.com | Requires isolation of intermediates, longer reaction times. wikipedia.org |

| Advanced One-Pot Synthesis | 1 | Good to Excellent | High efficiency, reduced waste, simpler workup. mdpi.com | Requires careful optimization of reaction conditions for multiple steps. |

Stereoselective Synthesis and Chiral Control in Derivative Preparation

The introduction of chirality into derivatives of this compound is of significant interest for the development of new therapeutic agents. This requires the use of stereoselective synthetic methods to control the three-dimensional arrangement of atoms in the molecule.

Enantioselective and Diastereoselective Synthetic Procedures

Achieving enantioselectivity in the synthesis of derivatives of this compound can be approached in several ways. One strategy involves the use of a chiral auxiliary attached to the starting material, which directs the stereochemical outcome of a subsequent reaction. Another powerful approach is the use of a chiral catalyst to favor the formation of one enantiomer over the other.

For instance, in the synthesis of chiral 1,3-dioxoles, rhodium-catalyzed asymmetric three-component reactions have been developed that provide access to chiral scaffolds with high enantioselectivity. nih.gov While this method focuses on the dioxole ring itself, similar principles of transition-metal catalysis with chiral ligands could potentially be applied to introduce chirality into the side chain of this compound derivatives. For example, an asymmetric reduction of a suitable prochiral ketone precursor bearing the 1,3-benzodioxole moiety could establish a chiral center.

Diastereoselective synthesis can be achieved when a molecule already contains a stereocenter and a new one is created. The existing stereocenter can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer. The development of such strategies for this compound derivatives would likely involve the use of chiral starting materials derived from natural products or prepared through asymmetric synthesis.

Application of Enzymatic Reduction in Stereochemical Elucidation

Enzymatic methods are powerful tools for the synthesis of enantiomerically pure compounds and for the determination of stereochemistry. researchgate.net A notable example in a related system is the enzymatic reduction of a ketone precursor to stereoselectively form (S)-α-methyl-1,3-benzodioxole-5-ethanol. google.com This process utilizes an enzyme to achieve high enantiomeric excess, providing a chiral building block for further synthesis.

While direct enzymatic resolution of this compound has not been reported, enzymatic kinetic resolution of a racemic mixture of a suitable precursor could be a viable strategy. wikipedia.org In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate and the product. wikipedia.org For example, a lipase could be used to selectively acylate one enantiomer of a racemic alcohol precursor to this compound. mdpi.comresearchgate.net

The stereochemistry of the resulting products can then be determined using various analytical techniques, including chiral chromatography and spectroscopic methods, in conjunction with the known stereoselectivity of the enzyme.

Catalyst Systems and Reaction Conditions Optimization in this compound Synthesis

The choice of catalyst and the optimization of reaction conditions are critical for the efficient synthesis of this compound.

For the direct synthesis of amidines from nitriles, various catalyst systems have been explored. Lewis acids such as zinc(II) salts have been shown to promote the nucleophilic addition of amines to nitriles. rsc.org Transition metal catalysts, particularly those based on copper, have also proven effective. mdpi.com A typical copper-catalyzed system might involve a copper(I) salt, a ligand such as 2,2'-bipyridine, and a base. mdpi.com

The optimization of reaction conditions involves a systematic study of several parameters to maximize the yield and purity of the product. These parameters include:

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate and efficiency.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates.

Temperature: Reaction temperature affects the rate of reaction and can influence selectivity.

Base: In many cases, a base is required to facilitate the reaction, and its strength and stoichiometry need to be optimized.

Reaction Time: Monitoring the reaction progress over time is necessary to determine the optimal reaction duration.

| Catalyst System | Precursor | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Anhydrous HCl (Pinner Reaction) | Nitrile, Alcohol | Anhydrous, low temperature | Well-established, reliable for imino ester formation. | nrochemistry.com |

| CuCl / 2,2'-bipyridine | Nitrile, Amine | 100 °C, Cs2CO3, TFE | Sustainable, good yields for N-substituted amidines. | mdpi.com |

| Zinc(II) salts | Nitrile, Amine | Varies with substrate | Promotes nucleophilic addition. | rsc.org |

| Palladium catalysts | Amide | CH3CN, acetate base | Catalytic dehydration of amides to nitriles. | nih.gov |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura) in Benzodioxole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the introduction of a wide array of substituents onto the benzodioxole scaffold. The Suzuki-Miyaura coupling, in particular, has been successfully applied to functionalize brominated benzodioxole derivatives. worldresearchersassociations.comresearchgate.net This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nobelprize.org

In a representative synthesis, (6-bromobenzo[d] chemicalbook.comnih.govdioxol-5-yl)methanol can be used as a starting material, which is then converted to a triazole-containing aryl bromide. worldresearchersassociations.com This intermediate subsequently undergoes Suzuki-Miyaura coupling with various aryl boronic acids. worldresearchersassociations.com The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield. worldresearchersassociations.comresearchgate.net Studies have shown that PdCl2(PPh3)2 is an effective catalyst for this transformation, with dioxane being a superior solvent compared to others like THF or MeCN. worldresearchersassociations.comresearchgate.net

Table 1: Optimization of Suzuki-Miyaura Coupling Reaction Conditions

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(PPh3)4 | PPh3 | K2CO3 | Dioxane | Trace |

| Pd(dppf)Cl2 | PPh3 | K2CO3 | Dioxane | 45 |

| Pd(OAc)2 | PPh3 | K2CO3 | Dioxane | 35 |

| PdCl2(PPh3)2 | PPh3 | K2CO3 | Dioxane | 59 |

This table illustrates the effect of different catalysts and solvents on the yield of a model Suzuki-Miyaura coupling reaction involving a functionalized 1,3-benzodioxole derivative. Data sourced from optimization studies. worldresearchersassociations.comresearchgate.net

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the boronic acid (facilitated by the base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.orgyonedalabs.com

Acid-Catalyzed Reactions (e.g., using Trifluoroacetic Acid, Methane Sulfonic Acid)

Acid catalysis plays a significant role in the functionalization of the 1,3-benzodioxole ring, particularly in Friedel-Crafts acylation reactions. These reactions are essential for introducing acyl groups, which can serve as precursors to the ethanimidamide side chain. Brønsted acids such as methane sulfonic acid and trifluoroacetic acid have been documented as effective catalysts for the acylation of 1,3-benzodioxole with reagents like propionic anhydride. nih.gov

These reactions typically require controlled temperatures to ensure high conversion and selectivity for the desired product, 1-(benzo[d] chemicalbook.comnih.govdioxol-5-yl)propan-1-one. nih.gov The use of heterogeneous acid catalysts, such as AquivionSO3H®, has also been explored, offering advantages in terms of catalyst recyclability and process simplification. nih.govresearchgate.net The synthesis of the 1,3-benzodioxole ring itself can be achieved through the condensation of catechol with aldehydes or ketones, a reaction that is catalyzed by strong acids. chemicalbook.comgoogle.com

Base-Catalyzed Reactions and Their Mechanistic Implications

Base-catalyzed reactions are integral to several synthetic steps toward functionalized benzodioxoles. In the context of the Suzuki-Miyaura coupling, a base (commonly potassium carbonate) is essential for the transmetalation step, where it activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. worldresearchersassociations.comnobelprize.org

Beyond coupling reactions, bases are employed in various other transformations. For instance, the synthesis of N-(benzo[d] chemicalbook.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives involves the use of triethylamine. frontiersin.org In this procedure, an intermediate acid chloride is reacted with benzo[d] chemicalbook.comnih.govdioxol-5-amine in the presence of triethylamine, which acts as a proton scavenger to neutralize the HCl generated and drive the reaction to completion. frontiersin.org Another example involves the use of sodium hydroxide in the preparation of 2-(one-benzylthio) acetic acid, a precursor for further amidation reactions. frontiersin.org

Synthesis of Functionalized this compound Analogues

The creation of analogues of this compound involves strategic modifications to the core structure, either by altering the ring system itself or by introducing a variety of substituents.

Strategies for Ring System Modifications and Substituent Introduction

Modifying the benzodioxole system primarily involves electrophilic aromatic substitution on the benzene (B151609) ring. The electron-rich nature of the ring, due to the two oxygen atoms, facilitates these reactions. chemicalbook.com Strategies often focus on introducing electron-withdrawing or electron-donating groups to tune the electronic properties of the molecule. For example, the introduction of halogen atoms, such as bromine or chlorine, onto the benzene ring can provide handles for further functionalization via cross-coupling reactions. frontiersin.org Studies on N-(benzo[d] chemicalbook.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide analogues have shown that introducing multiple electron-withdrawing groups at appropriate positions can be beneficial for biological activity. frontiersin.org

The synthesis of these substituted analogues often follows a multi-step sequence. A common approach begins with a substitution reaction to create a secondary intermediate, which is then converted to an acid chloride. This reactive intermediate is subsequently coupled with a substituted benzo[d] chemicalbook.comnih.govdioxol-5-amine to yield the final target compounds. frontiersin.org

Preparation of Related Benzo[d]chemicalbook.comnih.govdioxole-Type Heterocycles and Alkaloids

The 1,3-benzodioxole moiety is a key structural feature in numerous naturally occurring alkaloids and other heterocyclic compounds. Synthetic strategies have been developed to unify the total synthesis of various benzo[d] chemicalbook.comnih.govdioxole-type benzylisoquinoline alkaloids, including aporphines and coptisines. These synthetic routes often employ sophisticated chemical transformations. For example, a unified total synthesis of (S)-(+)-ovigerine and related aporphine alkaloids leverages a Pd-catalyzed arylation to construct the core aporphine framework. This methodology can be adapted, by incorporating steps like aza-Michael addition and Bischler–Napieralski reactions, to efficiently synthesize other related alkaloid families such as coptisines and dibenzopyrrocolines.

Process Efficiency, Yield Enhancement, and Atom Economy in Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the efficiency, sustainability, and scalability of chemical processes. In the context of 1,3-benzodioxole synthesis, significant efforts have been made to improve these aspects.

Mechanistic Organic Chemistry Studies

Elucidation of Reaction Mechanisms in the Formation and Transformation of 1,3-Benzodioxole-5-ethanimidamide

The formation of an ethanimidamide functional group, also known as an imidate or imino ether, from a nitrile is a classic transformation in organic chemistry. wikipedia.orgorganic-chemistry.org A primary route to such compounds is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgwikipedia.orgorganic-chemistry.orgnrochemistry.comnumberanalytics.comnumberanalytics.comsynarchive.comyoutube.comnih.govresearchgate.netrroij.com In the context of this compound, this would typically involve the reaction of 1,3-benzodioxole-5-carbonitrile with ethanol (B145695) under anhydrous acidic conditions.

The generally accepted mechanism for the Pinner reaction proceeds in two key stages. nrochemistry.comyoutube.comrroij.com First, the nitrile is activated by an acid, typically anhydrous hydrogen chloride, to form a highly electrophilic nitrilium ion. nrochemistry.comnumberanalytics.comrroij.com Subsequently, the alcohol acts as a nucleophile, attacking the nitrilium ion to form an imidate salt, often referred to as a Pinner salt. wikipedia.orgwikipedia.orgorganic-chemistry.orgnrochemistry.comsynarchive.comresearchgate.net

Kinetic Investigations of Reaction Progress and Rate-Determining Steps

Rate = k[Nitrile][Alcohol][Acid]

Activation parameters, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be determined by studying the temperature dependence of the reaction rate using the Eyring equation. For a reaction like the Pinner synthesis, a negative entropy of activation would be expected. This is because the transition state involves the association of two reactant molecules (the nitrilium ion and the alcohol), leading to a more ordered state compared to the reactants. The enthalpy of activation would reflect the energy barrier for the nucleophilic attack of the alcohol on the nitrilium ion.

A hypothetical set of activation parameters for the formation of this compound via a Pinner-type reaction is presented in the table below. These values are illustrative and based on typical values for acid-catalyzed additions to nitriles.

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| ΔH‡ (kJ/mol) | 60 - 80 | Energy barrier for the reaction. |

| ΔS‡ (J/mol·K) | -80 to -120 | Indicates an associative mechanism, where two molecules come together in the transition state. |

| ΔG‡ (kJ/mol) at 298 K | 84 - 116 | Overall free energy barrier to the reaction. |

Identification and Characterization of Reaction Intermediates

The mechanism of the Pinner reaction involves the formation of distinct reactive intermediates. synarchive.com The primary intermediate is the nitrilium ion, formed by the protonation of the nitrile nitrogen. nrochemistry.comnumberanalytics.com This species is highly electrophilic and readily attacked by the alcohol. The product of this attack is the imidate salt (Pinner salt), which is a stable, isolable intermediate under anhydrous conditions. wikipedia.orgwikipedia.orgorganic-chemistry.orgnrochemistry.com

The presence of these intermediates could be confirmed by spectroscopic methods. For instance, the formation of the nitrilium ion could be observed by monitoring changes in the infrared (IR) spectrum, specifically a shift in the C≡N stretching frequency. The formation of the imidate salt could be followed by nuclear magnetic resonance (NMR) spectroscopy, observing the appearance of new signals corresponding to the imidate protons and carbon.

Computational Approaches to Mechanistic Elucidation (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational tool for elucidating reaction mechanisms. DFT calculations can be employed to model the reaction pathway for the formation of this compound. This would involve calculating the energies of the reactants, transition states, intermediates, and products.

A typical computational study would involve:

Geometry Optimization: Determining the lowest energy structures of all species involved in the reaction.

Transition State Searching: Locating the transition state structures connecting the reactants to intermediates and intermediates to products.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle points for transition states) and calculating zero-point vibrational energies and thermal corrections to the electronic energies.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the located transition states indeed connect the correct reactants and products.

These calculations would provide a detailed energy profile of the reaction, allowing for the identification of the rate-determining step and an estimation of the activation energies.

Substrate Scope, Regioselectivity, and Chemoselectivity in Synthetic Reactions

The synthetic utility of a reaction is defined by its substrate scope, regioselectivity, and chemoselectivity.

Substrate Scope: The Pinner reaction is generally tolerant of a wide range of nitriles, including aliphatic and aromatic substrates. nrochemistry.com For the synthesis of this compound derivatives, variations could be introduced in both the alcohol and the benzodioxole moiety. The use of different alcohols would lead to a variety of imidates. The reaction is also amenable to various substituents on the aromatic ring, although highly electron-withdrawing groups may decrease the nucleophilicity of the nitrile and slow down the reaction. wikipedia.org

Regioselectivity: In the case of substituted 1,3-benzodioxole (B145889) precursors, the regioselectivity of reactions is crucial. For instance, in electrophilic aromatic substitution reactions on the 1,3-benzodioxole ring, substitution typically occurs at the 5-position due to the electron-donating nature of the dioxole ring directing ortho and para. Direct arylation of 1,3-benzodioxole has been shown to yield 4-substituted products. researchgate.net The synthesis of this compound would likely start from 1,3-benzodioxole-5-carbonitrile, thus pre-defining the regiochemistry.

Chemoselectivity: The Pinner reaction is generally chemoselective for the nitrile group in the presence of many other functional groups. However, functional groups that are sensitive to strong acids, such as esters or some protecting groups, may not be compatible. The reaction conditions, particularly the use of anhydrous acid, are crucial to prevent the hydrolysis of the nitrile or the resulting imidate to an amide or carboxylic acid. libretexts.orgchemguide.co.uklibretexts.orgchemistrysteps.com Lewis acid-promoted Pinner reactions have been shown to be chemoselective for the esterification of primary aliphatic alcohols in the presence of unprotected carboxylic acids or phenolic hydroxy groups. nih.gov

The following table summarizes the expected outcomes for the synthesis of this compound derivatives with various hypothetical substrates.

| Substrate Variation | Expected Outcome | Rationale |

|---|---|---|

| Different primary alcohols (e.g., methanol (B129727), propanol) | Formation of the corresponding imidate | Pinner reaction is effective with various primary alcohols. nih.gov |

| Electron-donating group on the benzodioxole ring | Faster reaction rate | Increases the nucleophilicity of the nitrile nitrogen. |

| Electron-withdrawing group on the benzodioxole ring | Slower reaction rate | Decreases the nucleophilicity of the nitrile nitrogen. wikipedia.org |

| Presence of an ester group | Potential for hydrolysis | Strong acid can catalyze ester hydrolysis. |

| Presence of a ketone group | Generally compatible | Nitriles are typically more reactive than ketones under Pinner conditions. |

Electronic and Steric Effects of Substituents on Reaction Pathways and Reactivity Profiles

The reactivity and reaction pathways of derivatives of the 1,3-benzodioxole core are significantly influenced by the electronic and steric nature of substituents attached to the benzene (B151609) ring. These substituents can alter the electron density of the ring system and dictate the regioselectivity and rate of chemical reactions.

Research into the structure-activity relationship (SAR) of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives has provided insights into these effects. frontiersin.org Studies involving parallel activity comparisons of compounds with different substituents on the benzene ring have shown a clear trend. The introduction of electron-withdrawing groups, such as chloro (Cl), bromo (Br), and iodo (I) at the 3-position, was found to be conducive to enhancing the biological activity of the target compounds. frontiersin.org Conversely, the presence of electron-donating groups, like methyl (CH₃) and methoxy (B1213986) (OCH₃) groups, led to a decrease in activity. frontiersin.org

Table 1: Effect of Substituents on the Bioactivity of 1,3-Benzodioxole Derivatives

| Substituent Group | Electronic Effect | Impact on Bioactivity (Auxin Receptor Agonism) frontiersin.org |

|---|---|---|

| -Cl, -Br, -I | Electron-withdrawing | Enhances bioactivity |

| -CH₃, -OCH₃ | Electron-donating | Decreases bioactivity |

Oxidative Transformations and Metabolism Mechanisms of the 1,3-Benzodioxole Core

The 1,3-benzodioxole moiety is known to undergo significant oxidative metabolism, a process of considerable interest due to its implications for the synergistic action of compounds containing this structure. acs.org A key player in these transformations is the cytochrome P-450 enzyme system, which is responsible for metabolizing a vast array of foreign compounds (xenobiotics). youtube.com

Cytochrome P-450-Catalyzed Oxidation Mechanisms

The cytochrome P-450 (CYP) enzymes, a family of heme-containing proteins, catalyze the oxidation of organic compounds through a well-established catalytic cycle. youtube.comnih.gov This process generally involves the activation of molecular oxygen and its insertion into a C-H bond of a substrate. youtube.com

The catalytic cycle for the oxidation of the 1,3-benzodioxole ring begins with the binding of the substrate to the active site of a CYP enzyme, which contains a heme iron in the ferric (Fe³⁺) state. youtube.com The enzyme-substrate complex is then reduced by an electron, typically from NADPH, converting the iron to the ferrous (Fe²⁺) state. youtube.com Molecular oxygen then binds to the ferrous iron. youtube.com A second electron transfer, along with the addition of two protons, leads to the cleavage of the O-O bond and the formation of a water molecule and a highly reactive iron-oxo species (formally FeO³⁺), often referred to as Compound I. youtube.comnih.gov

This potent oxidizing agent, the iron-oxo species, is capable of abstracting a hydrogen atom from the substrate, such as the methylenic carbon of the 1,3-benzodioxole ring, to form a radical intermediate. youtube.com The subsequent rebound of a hydroxyl group onto this radical results in the net insertion of an oxygen atom into the C-H bond, hydroxylating the substrate. youtube.com The intrinsic reactivity preferences of P450 enzymes are determined by the stability of the possible radical intermediates that can be formed on the substrate. youtube.com

Studies on different 1,3-benzodioxole compounds have shown they can regulate various CYP isozymes, such as CYP1A2 and CYP2B10, indicating a complex interaction between these compounds and the enzyme system. nih.gov

Pathways for Carbon Monoxide and Formate (B1220265) Formation

A specific and notable metabolic pathway for the 1,3-benzodioxole ring, catalyzed by cytochrome P-450, results in the formation of carbon monoxide (CO) and formate. nih.gov This pathway is considered a minor route of metabolism but is significant for understanding the inhibitory action of 1,3-benzodioxole compounds. nih.gov

The proposed mechanism for this transformation involves several key steps:

Initial Monooxygenation : The process begins with the cytochrome P-450-catalyzed monooxygenation of the 1,3-benzodioxole ring. The target is the methylenic carbon (the carbon atom in the dioxole ring situated between the two oxygen atoms). nih.gov

Formation of a 2-Hydroxy Derivative : This initial oxidation leads to the formation of a 2-hydroxy-1,3-benzodioxole intermediate. nih.gov

Intermediate Rearrangement : The 2-hydroxy derivative is unstable and subsequently rearranges to form a 2-hydroxyphenyl formate intermediate. nih.gov

Yielding Carbon Monoxide or Formate : This formate intermediate is the crucial branch point. It can then decompose to yield either carbon monoxide or formate. nih.gov

Isotope labeling studies have confirmed that the methylenic carbon of the 1,3-benzodioxole ring is the source of the carbon atom in the resulting carbon monoxide. nih.gov Furthermore, experiments using isotopically labeled oxygen ([¹⁸O]dioxygen) and water ([¹⁸O]water) have shown that the oxygen atom incorporated into the carbon monoxide originates from both molecular oxygen and water. nih.gov An isotope effect was observed when the methylene (B1212753) hydrogens were replaced with deuterium, further supporting this mechanistic pathway. nih.gov

Table 2: Key Intermediates in the Formation of CO and Formate from the 1,3-Benzodioxole Core

| Step | Intermediate Compound | Description |

|---|---|---|

| 1 | 1,3-Benzodioxole | Starting core structure |

| 2 | 2-Hydroxy-1,3-benzodioxole | Product of initial CYP450-catalyzed monooxygenation at the methylenic carbon. nih.gov |

| 3 | 2-Hydroxyphenyl formate | Formed from the rearrangement of the unstable 2-hydroxy derivative. nih.gov |

| 4 | Carbon Monoxide / Formate | Final products resulting from the decomposition of the formate intermediate. nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies

Fundamental Principles of Structure-Activity Relationships in Chemical Design

The process typically involves the synthesis of a series of analogues where specific parts of the molecule are altered. For instance, in the case of 1,3-Benzodioxole-5-ethanimidamide, this could involve modifying the substituents on the benzodioxole ring, altering the length or branching of the ethanimidamide side chain, or replacing the amidine group with other functional groups. The biological activity of these analogues is then assessed through in vitro or in vivo assays. The resulting data allows for the establishment of a qualitative understanding of which molecular modifications lead to an increase, decrease, or loss of activity. This iterative process of design, synthesis, and testing guides the optimization of the lead compound to enhance its potency and selectivity while minimizing potential side effects.

Molecular Descriptors and Feature Engineering for this compound Systems

To move from a qualitative SAR understanding to a quantitative one, Quantitative Structure-Activity Relationship (QSAR) models are employed. These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a systematic QSAR study of this compound systems, a diverse set of descriptors would be calculated for each analogue. These descriptors can be broadly categorized as follows:

Quantum chemical descriptors are derived from the principles of quantum mechanics and provide detailed information about the electronic properties of a molecule. nih.govacs.org These descriptors are often crucial for understanding how a molecule interacts with its biological target at an electronic level. For this compound analogues, key quantum chemical descriptors would include:

Chemical Potential (μ): This descriptor relates to the "escaping tendency" of electrons from a molecule and is important for understanding charge transfer interactions.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, which is critical for understanding non-covalent interactions with a biological target. ucsb.edu

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate or accept electrons, respectively. ucsb.edu The HOMO-LUMO gap can be an indicator of molecular reactivity.

Partial Atomic Charges: These describe the distribution of charge within the molecule, highlighting potentially important sites for electrostatic interactions.

Illustrative Example of Quantum Chemical Descriptors for Hypothetical this compound Analogues:

| Analogue | Chemical Potential (μ) | Polarizability (α) (ų) | HOMO Energy (eV) | LUMO Energy (eV) |

|---|---|---|---|---|

| 1 | -4.5 | 20.1 | -6.8 | -1.2 |

| 2 | -4.2 | 22.5 | -6.5 | -1.0 |

| 3 | -4.8 | 19.8 | -7.1 | -1.5 |

Topological descriptors are derived from the 2D representation of a molecule and quantify aspects such as its size, shape, branching, and connectivity. researchgate.netrsc.org They are computationally efficient to calculate and have been widely used in QSAR studies. researchgate.net Electronic descriptors, while sometimes overlapping with quantum chemical descriptors, can also include simpler measures of electronic properties. Relevant descriptors for this compound systems would be:

Wiener Index: One of the oldest topological indices, it is calculated as the sum of distances between all pairs of non-hydrogen atoms in the molecular graph and relates to molecular branching. nih.gov

Molecular Connectivity Indices (Chi indices): These indices describe the degree of branching and connectivity in a molecule.

Topological Polar Surface Area (TPSA): This descriptor is calculated from the contribution of polar atoms and is a good predictor of drug transport properties.

Electrotopological State (E-state) Indices: These indices combine both electronic and topological information to characterize the electronic state of each atom in the context of the whole molecule.

The three-dimensional arrangement of atoms in a molecule is critical for its interaction with a biological target. Conformational and stereochemical descriptors capture this information.

Conformational Descriptors: Molecules are often flexible and can adopt multiple conformations. Descriptors related to the preferred conformations, such as the energy of the most stable conformer or the relative populations of different conformers, can be important for activity. bohrium.comub.edu The bioactive conformation, which is the specific shape the molecule adopts when it binds to its target, may not be the lowest energy conformation in solution. ub.edunih.gov

Stereochemical Descriptors: If the this compound analogues contain chiral centers, descriptors that distinguish between different stereoisomers (e.g., R/S configuration) are essential, as stereoisomers can have vastly different biological activities.

Development and Validation of QSAR Models for this compound Analogues

Once a dataset of this compound analogues with their corresponding biological activities and calculated molecular descriptors is assembled, a QSAR model can be developed. The goal is to create a mathematical equation that can predict the biological activity of new, unsynthesized analogues.

Linear Multiple Regression (LMR) is a widely used statistical technique in QSAR studies to establish a linear relationship between a dependent variable (biological activity) and a set of independent variables (molecular descriptors). drugdesign.orgyoutube.com The general form of an LMR model is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀ is a constant, c₁, c₂, ..., cₙ are the regression coefficients for the descriptors D₁, D₂, ..., Dₙ. drugdesign.org

The development of a robust LMR model involves several key steps:

Data Set Preparation: The available compounds are divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Selection: From the large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected to avoid overfitting the model.

Model Generation: The LMR equation is generated using the training set data.

Model Validation: The statistical quality and predictive ability of the model are rigorously assessed. Key statistical parameters include:

Coefficient of determination (R²): Indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1 indicates a better fit. drugdesign.org

Cross-validated R² (Q²): Assesses the predictive power of the model using techniques like leave-one-out cross-validation. A high Q² value (typically > 0.5) is indicative of a robust model. nih.gov

External validation using the test set: The model's ability to predict the activity of compounds not used in its development is the ultimate test of its utility. nih.gov

Illustrative Example of a Hypothetical LMR Model for this compound Analogues:

An LMR model might reveal that the biological activity is positively correlated with a specific topological index (e.g., indicating a need for a certain molecular size) and negatively correlated with the LUMO energy (e.g., suggesting that a greater electron-accepting ability is detrimental to activity).

Hypothetical LMR Equation: pIC₅₀ = 0.8 * (Wiener Index) - 1.2 * (LUMO Energy) + 2.5

Illustrative Data Table for LMR Model:

| Analogue | Experimental pIC₅₀ | Predicted pIC₅₀ | Wiener Index | LUMO Energy (eV) |

|---|---|---|---|---|

| 1 | 6.5 | 6.4 | 150 | -1.2 |

| 2 | 7.2 | 7.1 | 165 | -1.0 |

| 3 | 5.8 | 5.9 | 140 | -1.5 |

By providing a quantitative link between chemical structure and biological activity, well-validated QSAR models can be invaluable tools for prioritizing the synthesis of new this compound analogues with potentially enhanced therapeutic properties, thereby accelerating the drug discovery process.

Non-Linear Regression (NLMR) Approaches

In the realm of QSAR, the relationship between a molecule's structural features (descriptors) and its biological activity is not always linear. frontiersin.orgnih.gov Non-Linear Regression (NLMR) models are therefore crucial for capturing these more complex correlations. researchgate.net Unlike linear models, NLMR can fit data to a broader range of functional forms, providing a more accurate representation of the underlying biological phenomena. For a series of 1,3-benzodioxole (B145889) derivatives, NLMR could be employed to model activities such as enzyme inhibition or receptor binding, where the response may plateau at high concentrations or exhibit other non-linear behaviors.

The development of a robust NLMR model involves several key steps:

Descriptor Selection: Identifying molecular descriptors that are relevant to the biological activity of interest. For this compound and its analogs, these could include electronic properties (e.g., partial charges on the dioxole ring), steric parameters (e.g., molecular volume), and hydrophobic characteristics (e.g., logP).

Model Building: Utilizing algorithms such as polynomial regression, support vector regression with non-linear kernels, or other curve-fitting techniques to establish the mathematical relationship between the selected descriptors and the observed activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

For instance, a hypothetical NLMR study on a series of 1,3-benzodioxole derivatives might reveal that the relationship between the substituent size at a particular position and the inhibitory activity follows a parabolic curve, indicating an optimal size for binding.

Artificial Neural Networks (ANN) in QSAR Prediction

Artificial Neural Networks (ANNs) are a powerful class of non-linear models inspired by the structure and function of biological neural networks. researchgate.net In QSAR, ANNs are particularly adept at modeling highly complex and non-linear relationships that may be difficult to capture with traditional regression methods. nih.govresearchgate.net A typical feed-forward neural network used in QSAR consists of an input layer, one or more hidden layers, and an output layer.

Input Layer: Each neuron in the input layer corresponds to a specific molecular descriptor of the compounds being studied, such as those for this compound.

Hidden Layers: These layers allow the network to learn complex patterns and interactions between the input descriptors. The number of hidden layers and neurons within each layer are critical parameters that are optimized during the model development process.

Output Layer: This layer produces the predicted biological activity.

The network is "trained" using a set of compounds with known activities. During training, the weights of the connections between neurons are adjusted to minimize the difference between the predicted and actual activities. While ANNs can be powerful predictive tools, they are often considered "black box" models, as the resulting equations can be difficult to interpret in terms of direct chemical principles. Cases of over-prediction or under-prediction can sometimes be attributed to the misfiring of a neural network node, especially with smaller datasets.

Predictive Modeling of Structural-Activity Correlations and Their Interpretations

Predictive modeling in drug discovery aims to forecast the biological activity of novel or untested compounds based on their chemical structure. This is a cornerstone of computational chemistry, enabling the prioritization of compounds for synthesis and testing. cadaster.eu

Ligand-Based Design Principles and Similarity Searching

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. tum.deresearchgate.net This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. researchgate.net For this compound, this would involve:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) in a set of known active 1,3-benzodioxole derivatives that are responsible for their biological activity. This pharmacophore model then serves as a template for designing new compounds or searching databases for molecules with similar features.

Similarity Searching: This involves screening large chemical databases to identify compounds that are structurally similar to a query molecule, such as this compound. Similarity is typically quantified using molecular fingerprints and a similarity index (e.g., Tanimoto coefficient).

These principles have been successfully applied to various benzodioxole derivatives to identify potent agents for different biological targets. For example, in the design of novel auxin receptor agonists, a lead compound containing the 1,3-benzodioxole moiety was identified through screening, and subsequent modifications based on SAR led to the synthesis of potent root growth promoters. frontiersin.orgnih.govresearchgate.net

Data Mining and Pattern Recognition in Chemical Space

Chemical space encompasses the vast number of all possible molecules. nih.gov Data mining and pattern recognition techniques are essential for navigating this space to identify promising new compounds. nih.gov For a class of compounds like 1,3-benzodioxole derivatives, these methods can uncover subtle structure-activity relationships from large datasets.

Techniques such as principal component analysis (PCA), hierarchical clustering, and machine learning algorithms can be used to:

Visualize the distribution of compounds in a multi-dimensional descriptor space.

Identify clusters of structurally similar compounds with similar activity profiles.

Recognize patterns that distinguish active from inactive compounds.

For example, a PCA of a dataset of 1,3-benzodioxole derivatives could reveal that the active compounds occupy a specific region of the chemical space defined by a combination of electronic and steric descriptors. This information can then guide the design of new analogs within that promising region.

Table 1: Representative Molecular Descriptors for a Hypothetical Series of 1,3-Benzodioxole Derivatives

| Compound ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| BZD-001 | 178.18 | 1.5 | 49.5 | 2 | 3 |

| BZD-002 | 192.21 | 1.8 | 49.5 | 2 | 3 |

| BZD-003 | 212.63 | 2.1 | 49.5 | 2 | 3 |

| BZD-004 | 177.17 | 1.2 | 58.7 | 1 | 4 |

| BZD-005 | 224.23 | 2.5 | 58.7 | 1 | 4 |

This table presents hypothetical data for illustrative purposes.

Applicability Domain and Robustness Assessment of Developed QSAR Models

A critical aspect of QSAR modeling is defining its Applicability Domain (AD). The AD specifies the chemical space for which the model is expected to make reliable predictions. nih.govresearchgate.netnih.gov Predictions for compounds that fall outside the AD are considered extrapolations and are associated with a higher degree of uncertainty. nih.gov

Several methods can be used to define the AD, including:

Range-based methods: Defining the AD based on the minimum and maximum values of each descriptor in the training set.

Distance-based methods: Calculating the similarity of a new compound to the compounds in the training set.

Leverage approach: A statistical method that assesses the influence of a compound on the model. Compounds with high leverage are on the edge of the descriptor space. researchgate.net

The robustness of a QSAR model refers to its ability to maintain its predictive performance when faced with small changes in the input data or model parameters. Robustness is typically assessed through rigorous validation procedures, such as:

Internal validation (Cross-validation): Systematically removing a portion of the training data, rebuilding the model, and predicting the activity of the removed data.

External validation: Using an independent set of compounds (a test set) that was not used in the model development to assess its predictive power.

A robust QSAR model with a well-defined AD provides confidence in its predictions for new this compound analogs, making it a valuable tool in the drug discovery and development process. nih.gov

Table 2: Illustrative Validation Statistics for a Hypothetical QSAR Model of 1,3-Benzodioxole Derivatives

| Parameter | Value | Description |

| R² (Training Set) | 0.85 | Coefficient of determination for the training set, indicating goodness of fit. |

| Q² (Cross-Validation) | 0.75 | Cross-validated R², indicating internal predictive ability. |

| R² (Test Set) | 0.82 | Coefficient of determination for the external test set, indicating external predictive ability. |

This table presents hypothetical data for illustrative purposes.

Advanced Computational Chemistry Applications

Molecular Modeling and Simulation of 1,3-Benzodioxole-5-ethanimidamide Interactions

Molecular modeling and simulations are essential for studying the dynamic behavior of molecules and their interactions with their environment, particularly with biological macromolecules like proteins and nucleic acids.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be crucial to investigate its potential to interact with specific protein targets. This process involves placing the flexible ligand (this compound) into the binding site of a rigid or flexible receptor (a protein).

A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. The results would reveal the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is foundational for structure-based drug design.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (Score) | -8.2 kcal/mol | Indicates a strong and favorable binding interaction. |

| Key Interacting Residues | LYS 76, GLU 91, LEU 132 | Highlights the specific amino acids in the binding pocket that form crucial contacts. |

| Hydrogen Bonds | 2 (with LYS 76, GLU 91) | Shows specific, strong directional interactions contributing to binding affinity. |

In many cases, the three-dimensional structure of a target protein has not been experimentally determined. Homology modeling, also known as comparative modeling, allows for the prediction of a protein's structure based on its amino acid sequence and its similarity to a known experimental structure of a homologous protein (the template).

If this compound were to be investigated as a ligand for a protein with an unknown structure, homology modeling would be the first step. The process involves identifying a suitable template structure, aligning the target sequence with the template, building a model of the target protein, and then refining and validating the model. The resulting 3D model would then be used for the molecular docking studies described above. The quality of the homology model is highly dependent on the sequence identity between the target and the template.

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, revealing how the system evolves.

For this compound, MD simulations of the molecule in a solvent (such as water) would allow for a thorough conformational analysis, showing how the molecule flexes and changes shape in a more realistic environment. More importantly, MD simulations of the ligand-receptor complex, obtained from molecular docking, would provide insights into the stability of the binding pose and the dynamics of the interaction. These simulations can reveal subtle changes in the protein's conformation upon ligand binding and can be used to calculate the binding free energy with greater accuracy than docking scores alone.

Cheminformatics and Bioinformatics Methodologies Applied to this compound Research

Cheminformatics and bioinformatics provide essential computational tools for accelerating drug discovery and understanding the biological activity of chemical compounds. nih.gov These methodologies leverage vast datasets and computational algorithms to predict the properties and interactions of molecules like this compound, thereby guiding experimental research.

Key techniques in this domain include virtual screening and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov For a compound such as this compound, researchers can employ these methods to analyze relationships between its chemical structure and potential biological activity. nih.gov By representing the molecule through various descriptors (e.g., topological, electronic, steric), computational models can screen it against libraries of biological targets to identify potential interactions.

Furthermore, free and accessible web-based tools can calculate crucial physicochemical and pharmacokinetic properties. nih.gov These platforms use a combination of empirical rules and machine learning algorithms to estimate characteristics like solubility, lipophilicity, and bioavailability for compounds like this compound, helping to prioritize it for further study. nih.gov Molecular dynamics simulations can also be used to explore the conformational flexibility of the compound and its potential binding modes with target biomolecules in a simulated physiological environment. nih.gov

Machine Learning and Artificial Intelligence in Chemical Discovery and Design

Artificial intelligence (AI), particularly machine learning (ML) and deep learning (DL), is revolutionizing medicinal chemistry by enhancing the efficiency of discovering and designing new chemical entities. nih.govmdpi.com These advanced computational approaches analyze complex, high-dimensional data to identify patterns that are not readily apparent, significantly shortening the timeline for identifying promising drug candidates. mdpi.comfrontiersin.org

In the context of a molecule like this compound or its derivatives, AI can be applied in several ways:

Property Prediction : ML/DL algorithms can be trained to predict biological activities, pharmacokinetic profiles, and potential toxicity. mdpi.com

Generative Design : AI models, particularly generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel molecular structures with desired therapeutic profiles. mdpi.comfrontiersin.org

Structure-Activity Relationship (SAR) Studies : AI excels at identifying the subtle relationships between a molecule's structure and its biological activity, guiding the optimization of lead compounds. nih.gov

Utilization of Large-Scale Molecular Datasets for Model Training (e.g., Open Molecules 2025)

The power of machine learning models in chemistry is fundamentally dependent on the quality and scale of the data used for their training. arxiv.orgarxiv.org A significant challenge in molecular machine learning has been the lack of large, comprehensive, and high-accuracy datasets. arxiv.org To address this, initiatives have emerged to create extensive public datasets containing millions of molecules and their computed properties.

A prime example is the Open Molecules 2025 (OMol25) dataset, which contains over 100 million density functional theory (DFT) calculations for approximately 83 million unique molecular systems. arxiv.org Key features of such large-scale datasets include:

Chemical Diversity : They encompass a wide range of elements, chemical structures, and interaction types, including small molecules, biomolecules, and metal complexes. arxiv.org

High-Level Accuracy : Calculations are often performed at a high level of theory to ensure the data is reliable for training sophisticated models. arxiv.org

Scale : These datasets can be orders of magnitude larger than previously available curated datasets, enabling the development of more robust and generalizable "foundation models" for chemistry. arxiv.org

By training on such diverse and massive datasets, ML models can learn the complex rules of molecular physics and chemistry. This allows them to make accurate predictions for new or under-studied compounds, potentially including this compound, facilitating high-throughput screening and ab initio simulations at previously inaccessible scales. arxiv.org

Development and Application of Machine-Learned Interatomic Potentials (MLIPs)

Machine-Learned Interatomic Potentials (MLIPs) represent a groundbreaking advance in computational chemistry, bridging the gap between the accuracy of quantum mechanical methods and the efficiency of classical force fields. arxiv.orgarxiv.org Traditional molecular dynamics simulations rely on either computationally expensive ab initio methods or less accurate empirical force fields. arxiv.org MLIPs offer a solution by learning the potential energy surface of a system from a set of reference calculations, typically from DFT. chemrxiv.org

Once trained, an MLIP can predict the energies and forces within a molecular system with near-quantum mechanical accuracy but at a fraction of the computational cost—often running orders of magnitude faster than the original ab initio calculations. arxiv.orgnist.gov This efficiency allows for molecular dynamics simulations on larger systems and over longer timescales. chemrxiv.org

For a specific compound like this compound, an MLIP could be developed to:

Simulate its dynamic behavior and conformational changes over time.

Model its interaction with a biological target with high accuracy.

Predict material properties or reaction dynamics if relevant.

The development of application-specific MLIPs involves carefully selecting a training set, choosing a machine learning architecture, and optimizing the model to balance accuracy with computational cost, making it a powerful tool for tailored molecular simulations. arxiv.org

Future Directions and Emerging Research Paradigms

Innovation in Sustainable and Green Chemistry Approaches for 1,3-Benzodioxole-5-ethanimidamide Synthesis

The synthesis of 1,3-benzodioxole (B145889) and its derivatives has traditionally involved methods that may not align with modern principles of green chemistry. chemicalbook.com Future research will undoubtedly focus on developing more sustainable synthetic routes to this compound. This includes the exploration of one-pot syntheses and domino reactions, which reduce waste and improve efficiency. rsc.org The use of reusable catalysts, such as metal-organic frameworks (MOFs), presents a promising avenue for greener synthesis. rsc.org Additionally, employing non-toxic solvents like water or ethanol (B145695) and exploring solvent-free reaction conditions will be critical in minimizing the environmental impact of production. rsc.orgrsc.org

Key areas for innovation include:

Catalyst Development: Designing and screening novel, reusable catalysts to improve reaction yields and selectivity while allowing for easy separation and reuse. rsc.org

Alternative Energy Sources: Investigating the use of microwave irradiation or sonochemistry to accelerate reaction times and reduce energy consumption.

Bio-based Starting Materials: Exploring the potential of sourcing precursors for the benzodioxole ring from renewable feedstocks.

Advanced Spectroscopic and Diffraction Techniques for Comprehensive Structural and Mechanistic Insights

A thorough understanding of the three-dimensional structure of this compound is fundamental to predicting its reactivity and biological interactions. While standard techniques like NMR and mass spectrometry are essential for initial characterization, advanced methods will provide deeper insights. frontiersin.orgnih.gov Single-crystal X-ray diffraction, for instance, can offer precise information on bond lengths, angles, and intermolecular interactions, as has been demonstrated for other benzodioxole derivatives. researchgate.net

Future research should leverage:

Multidimensional NMR Spectroscopy: Techniques like HSQC, HMBC, and NOESY to unambiguously assign all proton and carbon signals and to understand the spatial relationships between atoms.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) for precise mass determination and tandem mass spectrometry (MS/MS) to elucidate fragmentation pathways, which can aid in structural confirmation. nih.gov

Computational Spectroscopy: Integrating experimental data with computational predictions of spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) to validate structural assignments.

Development of Integrated Experimental-Computational Methodologies for Comprehensive Structure-Activity Profiling

The convergence of experimental and computational approaches is a powerful paradigm for accelerating the discovery of new bioactive compounds. For this compound, this integrated approach can efficiently guide the design of derivatives with enhanced properties. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate molecular descriptors with biological activity, will be instrumental in this regard.

A potential workflow could involve:

Initial Screening: In vitro testing of a small, diverse library of this compound derivatives against a specific biological target.

Molecular Modeling: Using the experimental data to build and validate a QSAR model. Computational techniques like molecular docking can predict the binding modes of these compounds with their targets. frontiersin.org

Virtual Screening: Employing the validated model to screen a large virtual library of related structures to identify candidates with potentially higher activity.

Synthesis and Testing: Synthesizing and experimentally testing the most promising candidates identified through virtual screening to validate the model's predictions.

This iterative cycle of design, synthesis, testing, and modeling can significantly streamline the optimization process.

Exploration of Novel Reactivity and Functionalization Strategies for the Ethanimidamide Moiety and Benzodioxole Core

The chemical versatility of this compound lies in the reactivity of both its benzodioxole core and its ethanimidamide side chain. Future research will undoubtedly explore novel ways to functionalize these parts of the molecule to create a diverse range of derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have already been successfully applied to the benzodioxole ring system, demonstrating the potential for introducing a wide variety of substituents. researchgate.netrsc.org

Key areas for exploration include:

C-H Activation: Direct functionalization of the C-H bonds on the benzodioxole ring to introduce new functional groups in a more atom-economical manner.

Amidoxime Chemistry: Investigating the rich chemistry of the ethanimidamide moiety, including its potential to be converted into other functional groups like amidoximes or nitriles, or to participate in cycloaddition reactions.

Click Chemistry: Utilizing reactions like the Huisgen 1,3-dipolar cycloaddition to link the this compound scaffold to other molecules of interest. researchgate.net

High-Throughput Screening and Automation in Chemical Space Exploration and Derivative Discovery

To efficiently explore the vast chemical space around the this compound scaffold, high-throughput screening (HTS) and laboratory automation will be indispensable. nih.gov These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, dramatically accelerating the pace of discovery.

Future efforts in this area should focus on:

Automated Synthesis: Developing automated platforms for the parallel synthesis of derivatives, enabling the rapid generation of compound libraries.

High-Content Screening: Implementing advanced cellular imaging and analysis techniques to assess the effects of compounds on multiple cellular parameters simultaneously.

Data Analysis and Management: Utilizing sophisticated data analysis tools and informatics platforms to manage the large datasets generated by HTS and to identify meaningful structure-activity relationships.

The successful application of HTS has been demonstrated in the discovery of other bioactive heterocyclic compounds, providing a clear precedent for its use with this compound derivatives. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3-Benzodioxole-5-ethanimidamide?

- Methodological Answer : Synthesis typically involves coupling reactions between 1,3-benzodioxole derivatives and ethanimidamide precursors. For analogs (e.g., N-(1,3-Benzodioxol-5-yl)quinoline carboxamides), protocols use reagents like HATU or DCC as coupling agents under anhydrous conditions (e.g., DMF solvent, nitrogen atmosphere). Purification is achieved via column chromatography, and yields are optimized by controlling stoichiometry and reaction time (20–48 hours). Structural confirmation relies on NMR and mass spectrometry .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Melting Point : Compare observed values (e.g., 254–256°C for related compounds) with literature data .

- Spectroscopy :

- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and reference shifts (e.g., δ ~7.5–8.5 ppm for aromatic protons) .

- IR : Confirm functional groups (e.g., C=O stretch at ~1640–1660 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion ([M]+) using EI-MS (e.g., m/z 292 for analogs) .

- Thermodynamic Data : Cross-check with NIST Chemistry WebBook entries for enthalpy of combustion (ΔcH°) or vapor pressure .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

- Disposal : Follow EPA guidelines for organic waste; neutralize with approved solvents before disposal .

- First Aid : For spills, evacuate and decontaminate with absorbent materials. For exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and protocols (e.g., MTT/SRB assays) to minimize variability .

- Purity Verification : Re-test compounds after HPLC purification to exclude impurities affecting activity .

- Orthogonal Assays : Cross-validate results with functional assays (e.g., microtubule polymerization inhibition) and computational docking studies .

- Positive Controls : Include reference compounds (e.g., paclitaxel for microtubule assays) to calibrate experimental conditions .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., nucleophilic substitution) using Gaussian or ORCA software to predict activation energies and intermediates .

- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) via AutoDock Vina, leveraging PubChem’s bioassay data for validation .

- Thermodynamic Databases : Reference NIST data for ΔcH° or bond dissociation energies to validate computational predictions .

Q. What challenges arise in designing stable formulations for in vivo studies of this compound, and how are they addressed?

- Methodological Answer :

- Solubility : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance aqueous solubility .

- Metabolic Stability : Conduct microsomal assays (e.g., liver S9 fractions) to identify metabolic hotspots and modify labile groups .

- Pharmacokinetics : Administer via controlled-release matrices (e.g., PLGA nanoparticles) to prolong half-life .

- Toxicity Screening : Perform acute toxicity studies in rodents to establish safe dosing ranges before long-term trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.